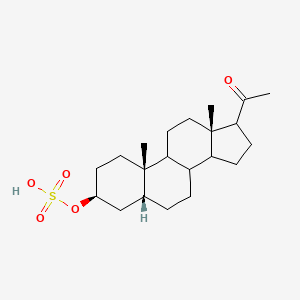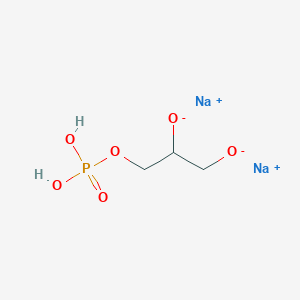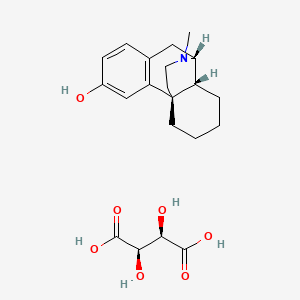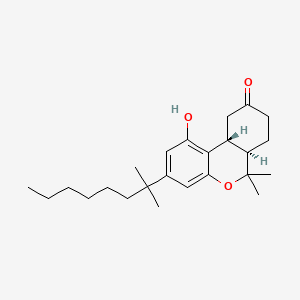
Epipregnanolone sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Epipregnanolone sulphate, also known as 3β-hydroxy-5β-pregnan-20-one sulphate, is an endogenous neurosteroid. It is a sulphated derivative of epipregnanolone, which itself is a metabolite of progesterone. This compound acts as a negative allosteric modulator of the GABA A receptor and a TRPM3 channel activator . It plays a significant role in modulating neuronal excitability and has been studied for its potential therapeutic applications in various neurological conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Epipregnanolone sulphate is synthesized from progesterone through a two-step enzymatic process involving 5β-reductase and 3β-hydroxysteroid dehydrogenase . The intermediate in this transformation is 5β-dihydroprogesterone. The sulphation of epipregnanolone is typically achieved using sulphotransferase enzymes that utilize 3’-phospho-5’-adenylyl sulphate (PAPS) as the sulfonate donor .
Industrial Production Methods: Industrial production of this compound involves the biotransformation of progesterone using microbial or enzymatic systems. The process is optimized for high yield and purity, often involving fermentation techniques followed by purification steps such as high-performance liquid chromatography (HPLC) .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Epipregnanolonsulfat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Umwandlung in Epipregnanolon durch Desulfatierung.
Reduktion: Reduktion der Ketogruppe zur Bildung von Dihydroderivaten.
Substitution: Die Sulfatgruppe kann unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Umfasst typischerweise Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Verwendet üblicherweise Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Erfordert nukleophile Reagenzien und geeignete Katalysatoren.
Hauptprodukte:
Desulfatiertes Epipregnanolon: Entsteht durch Oxidation.
Dihydroderivate: Entstehen durch Reduktionsreaktionen.
Wissenschaftliche Forschungsanwendungen
Epipregnanolonsulfat hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung verwendet, um den Steroidstoffwechsel und Sulfatierungsprozesse zu untersuchen.
Biologie: Untersucht wegen seiner Rolle bei der Modulation von Ionenkanälen und Neurotransmitterrezeptoren.
5. Wirkmechanismus
Epipregnanolonsulfat übt seine Wirkung hauptsächlich durch Modulation von Ionenkanälen und Neurotransmitterrezeptoren aus. Es wirkt als negativer allosterischer Modulator des GABAA-Rezeptors und reduziert die Reaktion des Rezeptors auf GABA . Darüber hinaus aktiviert es TRPM3-Kanäle, was den Kalziumioneneinstrom und die neuronale Erregbarkeit beeinflusst . Diese Aktionen werden durch spezifische Bindungsstellen an den Rezeptoren und Kanälen vermittelt, die ihre Konformation und Funktion verändern.
Wirkmechanismus
Epipregnanolone sulphate exerts its effects primarily through modulation of ion channels and neurotransmitter receptors. It acts as a negative allosteric modulator of the GABA A receptor, reducing the receptor’s response to GABA . Additionally, it activates TRPM3 channels, influencing calcium ion influx and neuronal excitability . These actions are mediated through specific binding sites on the receptors and channels, altering their conformation and function.
Vergleich Mit ähnlichen Verbindungen
Epipregnanolonsulfat ist unter den Neurosteroiden einzigartig aufgrund seiner spezifischen Sulfatierung und seiner Doppelfunktion als GABAA-Rezeptor-Modulator und TRPM3-Kanal-Aktivator. Zu ähnlichen Verbindungen gehören:
Pregnenolonsulfat: Ein weiteres sulfatiertes Neurosteroid mit erregenden Wirkungen auf das Gehirn.
Allopregnanolon: Ein positiver allosterischer Modulator des GABAA-Rezeptors, im Gegensatz zu den inhibitorischen Wirkungen von Epipregnanolonsulfat.
Isopregnanolon: Teilt strukturelle Ähnlichkeiten, hat aber unterschiedliche Rezeptormodulations-Eigenschaften.
Zusammenfassend lässt sich sagen, dass Epipregnanolonsulfat eine Verbindung von erheblichem Interesse in den Bereichen Chemie, Biologie und Medizin ist. Seine einzigartigen Eigenschaften und vielfältigen Anwendungen machen es zu einem wertvollen Gegenstand der laufenden Forschung.
Eigenschaften
Molekularformel |
C21H34O5S |
|---|---|
Molekulargewicht |
398.6 g/mol |
IUPAC-Name |
[(3S,5R,10S,13S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C21H34O5S/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19H,4-12H2,1-3H3,(H,23,24,25)/t14-,15+,16?,17?,18?,19?,20+,21-/m1/s1 |
InChI-Schlüssel |
MENQCIVHHONJLU-ACWDEBGSSA-N |
Isomerische SMILES |
CC(=O)C1CCC2[C@@]1(CCC3C2CC[C@H]4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)C |
Kanonische SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-5-(5-methylpyridin-3-yl)-8-[(piperidin-4-yl)amino]-1,2-dihydro-1,7-naphthyridin-2-one](/img/structure/B10774190.png)
![2-(2,4-difluorophenyl)-2-[5-(2,3-dihydro-1H-inden-2-yl)-2-(2-methylpropyl)-3,6-dioxopiperazin-1-yl]-N-propan-2-ylacetamide](/img/structure/B10774197.png)

![2-[1-[(4-ethoxy-2,6-difluorophenyl)methyl]-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]-5-methoxy-N-pyridin-4-ylpyrimidin-4-amine](/img/structure/B10774217.png)
![(1S,2S,10R)-7,15-Diazatetracyclo[7.7.1.02,7.010,15]heptadecane;sulfuric acid](/img/structure/B10774222.png)
![(19S)-7-bromo-19-ethyl-19-hydroxy-10-methyl-17-oxa-3,6,13-triazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B10774227.png)







![[1-[[2-[[3,4-Dihydroxy-5-(3-hydroxytetradecanoylamino)-6-phosphonooxyoxan-2-yl]methoxy]-4-hydroxy-6-(hydroxymethyl)-5-phosphonooxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] dodecanoate](/img/structure/B10774286.png)
